molecular formula C20H18N6O3S2 B2486029 2-((6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-sulfamoylphenyl)acetamide CAS No. 305342-27-2

2-((6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-sulfamoylphenyl)acetamide

Cat. No.: B2486029
CAS No.: 305342-27-2
M. Wt: 454.52
InChI Key: FUOQYQUOMMCIPL-UHFFFAOYSA-N
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Description

2-((6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-sulfamoylphenyl)acetamide is a useful research compound. Its molecular formula is C20H18N6O3S2 and its molecular weight is 454.52. The purity is usually 95%.
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Mechanism of Action

Target of Action

The compound, also known as 2-({6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)-N-(4-sulfamoylphenyl)acetamide, is a multi-targeting tyrosine kinase inhibitor . It primarily targets VEGFR2 and other kinases such as RET and AXL . These kinases play crucial roles in cell growth, survival, and differentiation, making them important targets for cancer treatment .

Mode of Action

This compound interacts with its targets by mimicking the adenine ring of ATP, allowing it to bind to the hinge region in kinase active sites . This binding inhibits the kinase activity, thereby disrupting the signaling pathways that promote cancer cell growth and survival .

Biochemical Pathways

The compound affects several biochemical pathways. One of the key pathways is the mTOR signaling pathway, which is often dysregulated in cancer . The compound inhibits mTORC1, leading to a reduction in its anticancer efficacy due to compensatory activation of the mTORC2 complex .

Pharmacokinetics

The compound’s lipophilicity, represented by its c log p value, can influence its adme (absorption, distribution, metabolism, and excretion) properties . Lipophilic compounds are generally well absorbed and can easily cross cell membranes, but they may also be extensively metabolized and could have potential toxicity issues .

Result of Action

The inhibition of the targeted kinases by this compound disrupts the signaling pathways that promote cancer cell growth and survival . This leads to a decrease in cancer cell proliferation and an increase in cancer cell death .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which in turn can influence its absorption and distribution . Additionally, factors such as temperature and light can affect the stability of the compound . .

Properties

IUPAC Name

2-(6-methyl-1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl-N-(4-sulfamoylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6O3S2/c1-13-23-19-17(11-22-26(19)15-5-3-2-4-6-15)20(24-13)30-12-18(27)25-14-7-9-16(10-8-14)31(21,28)29/h2-11H,12H2,1H3,(H,25,27)(H2,21,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUOQYQUOMMCIPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C3=CC=CC=C3)C(=N1)SCC(=O)NC4=CC=C(C=C4)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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